PhBI has been explored for its potential medicinal properties. Studies have investigated its activity against various pathogens, including bacteria, fungi, and parasites []. Some research suggests it may possess anti-inflammatory and anticancer properties, although more research is needed to confirm these effects [, ].
1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound characterized by a fused structure of benzene and imidazole rings. This compound features a phenyl group attached to the nitrogen atom of the imidazole ring, which contributes to its unique chemical properties. The benzimidazole framework is significant in medicinal chemistry due to its ability to interact with biological targets, making it a valuable scaffold in drug design.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
1-Phenyl-1H-benzoimidazole exhibits notable biological activities, including:
The synthesis of 1-Phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes. Common methods include:
The applications of 1-Phenyl-1H-benzoimidazole and its derivatives are extensive:
Interaction studies involving 1-Phenyl-1H-benzoimidazole often focus on its binding affinity with biological targets:
Several compounds share structural similarities with 1-Phenyl-1H-benzoimidazole. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Benzimidazole | Heterocyclic | Anthelmintic and antifungal properties |
2-Methylbenzimidazole | Methyl-substituted | Enhanced lipophilicity; used in pharmaceuticals |
5-Bromo-1H-benzimidazole | Halogenated | Increased antibacterial activity |
1-Hydroxybenzimidazole | Hydroxy-substituted | Exhibits antioxidant properties |
Uniqueness of 1-Phenyl-1H-benzoimidazole:
The presence of the phenyl group enhances its lipophilicity and biological activity compared to other benzimidazoles. This modification allows for improved interaction with biological targets, making it a promising candidate for drug development.
1-Phenyl-1H-benzoimidazole, a heterocyclic compound with the molecular formula C₁₃H₁₀N₂, consists of a benzene ring fused to an imidazole ring with a phenyl group attached to one of the nitrogen atoms [1]. This compound exhibits significant chemical versatility due to its unique structure, making it valuable in various synthetic applications [2]. Traditional condensation reactions represent fundamental approaches to synthesizing 1-phenyl-1H-benzoimidazole derivatives, primarily through cyclization reactions involving ortho-phenylenediamine and various carbonyl compounds [3] [4].
The synthesis of 1-phenyl-1H-benzoimidazole derivatives frequently employs ortho-phenylenediamine (o-phenylenediamine) as a key starting material [3]. This diamine serves as an excellent nucleophile in cyclization reactions due to its two adjacent amino groups, which facilitate ring formation [5]. The reaction typically proceeds through the initial formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the benzimidazole core structure [6].
A common synthetic route involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives [3]. This approach typically requires elevated temperatures and extended reaction times to achieve satisfactory yields [7]. The mechanism involves initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by dehydration and subsequent cyclization [6]. The resulting 2-substituted benzimidazole can then undergo N-phenylation to produce the desired 1-phenyl-1H-benzoimidazole derivatives [8].
Another effective method utilizes the reaction between N-phenyl-o-phenylenediamine and various carbonyl compounds [9]. This approach directly yields 1-phenyl-1H-benzoimidazole derivatives without requiring a separate N-phenylation step, thereby improving overall efficiency [10]. The reaction proceeds through similar mechanistic pathways, with the pre-installed phenyl group ensuring regioselectivity in the final product [9].
Aldehyde-mediated annulation represents another significant traditional approach for synthesizing 1-phenyl-1H-benzoimidazole derivatives [5]. This method typically involves the condensation of o-phenylenediamine or its N-phenyl derivative with various aldehydes, followed by oxidative cyclization [5] [6]. The versatility of this approach allows for the incorporation of diverse functional groups at the 2-position of the benzimidazole ring, enabling the synthesis of a wide range of derivatives [7].
The reaction between o-phenylenediamine and aromatic aldehydes often requires an oxidizing agent to facilitate the final aromatization step [5]. Common oxidizing agents include sodium metabisulfite, hydrogen peroxide, and molecular oxygen [7]. The reaction proceeds through the formation of a diimine intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the benzimidazole core [6].
A notable variation of this approach involves the reductive cyclization of o-nitroanilines with aldehydes [5]. This one-step method utilizes reducing agents such as sodium dithionite to simultaneously reduce the nitro group and facilitate cyclization [5]. This approach offers advantages in terms of atom economy and reduced reaction steps, as it eliminates the need for pre-isolation of o-phenylenediamine intermediates [5].
Table 1: Comparison of Aldehyde-Mediated Annulation Methods for Benzimidazole Synthesis
Starting Materials | Reaction Conditions | Oxidizing/Reducing Agent | Yield (%) | Reaction Time |
---|---|---|---|---|
o-Phenylenediamine + Benzaldehyde | Ethanol, room temperature | NH₄Cl | 94 | 4 hours |
o-Phenylenediamine + 4-Chlorobenzaldehyde | Solvent-free, 50°C | PVP-TfOH catalyst | 95 | 15 minutes |
o-Nitroaniline + Benzaldehyde | Ethanol/water | Na₂S₂O₄ | 83-94 | 1-2 hours |
N-Phenyl-o-phenylenediamine + Benzaldehyde | Solvent-free, microwave | Er(OTf)₃ catalyst | 93-99 | 5-10 minutes |
Catalytic approaches have significantly advanced the synthesis of 1-phenyl-1H-benzoimidazole derivatives by enabling milder reaction conditions, shorter reaction times, and improved yields [11] [12]. These methods typically employ either acid catalysts or transition metal catalysts to facilitate key bond-forming steps in the synthetic pathway [12] [13].
Acid catalysis plays a crucial role in the efficient synthesis of 1-phenyl-1H-benzoimidazole derivatives [12]. Among various acid catalysts, phosphoric acid has emerged as a particularly effective and environmentally benign option [12] [13]. The catalytic activity of phosphoric acid is attributed to its ability to activate carbonyl groups, facilitate imine formation, and promote cyclization through protonation of key intermediates [12].
A notable application of phosphoric acid catalysis involves the condensation of o-phenylenediamine with aromatic aldehydes [12]. Under optimized conditions using 7 mol% phosphoric acid in methanol at 50°C, this reaction yields 1,2-disubstituted benzimidazoles with excellent efficiency (yields of 61-90%) and short reaction times (13-30 minutes) [13]. The mechanism involves initial activation of the aldehyde carbonyl by phosphoric acid, followed by nucleophilic attack by o-phenylenediamine to form a bisimine intermediate [12]. Subsequent intramolecular cyclization and dehydration yield the benzimidazole core structure [12].
The versatility of phosphoric acid catalysis is demonstrated by its compatibility with various substituted aldehydes, including those bearing electron-donating and electron-withdrawing groups [12]. This allows for the synthesis of a diverse range of 1-phenyl-1H-benzoimidazole derivatives with different substituents at the 2-position [13]. Additionally, the mild reaction conditions preserve sensitive functional groups, further expanding the scope of accessible derivatives [12].
Table 2: Optimization of Phosphoric Acid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
1 | Ethanol | 3 | 50 | 25 | 48 |
2 | Water | 3 | 50 | 25 | 27 |
3 | Water/Ethanol (1:1) | 3 | 50 | 25 | 32 |
4 | Methanol | 3 | 50 | 25 | 56 |
5 | Methanol | 5 | 50 | 20 | 73 |
6 | Methanol | 7 | 50 | 15 | 90 |
7 | Methanol | 10 | 50 | 15 | 58 |
8 | Methanol | 7 | Room temperature | 20 | 54 |
9 | Methanol | 7 | 40 | 20 | 78 |
10 | Methanol | 7 | 60 | 20 | 63 |
Transition metal catalysis has revolutionized the synthesis of 1-phenyl-1H-benzoimidazole derivatives by enabling selective C-N bond formation under mild conditions [11]. Various transition metals, including copper, palladium, and scandium, have been employed as effective catalysts for these transformations [11] [14]. These metal-catalyzed approaches offer advantages in terms of regioselectivity, functional group tolerance, and reaction efficiency [11].
Copper-catalyzed N-arylation represents a powerful method for synthesizing 1-phenyl-1H-benzoimidazole derivatives [15]. This approach typically involves the reaction of benzimidazole with aryl halides or arylboronic acids in the presence of a copper catalyst [15]. The mechanism involves oxidative addition of the aryl halide to the copper center, followed by coordination of the benzimidazole nitrogen, reductive elimination to form the C-N bond, and catalyst regeneration [15]. This method allows for the selective N-arylation of benzimidazole at the N1 position, yielding 1-phenyl-1H-benzoimidazole derivatives with high regioselectivity [16].
Palladium-catalyzed N-arylation offers another effective approach for synthesizing 1-phenyl-1H-benzoimidazole derivatives [17]. This method typically employs palladium complexes with phosphine ligands to catalyze the coupling of benzimidazole with aryl halides or triflates [17]. A key advantage of palladium catalysis is its high N1 selectivity in the arylation of unsymmetrical imidazoles, which is crucial for the synthesis of 1-phenyl-1H-benzoimidazole derivatives [17]. The reaction mechanism involves oxidative addition, nitrogen coordination, reductive elimination, and catalyst regeneration, similar to copper-catalyzed processes but with distinct kinetic and thermodynamic parameters [17].
Other transition metals, such as scandium, have also demonstrated efficacy in catalyzing the synthesis of 1-phenyl-1H-benzoimidazole derivatives [14]. For instance, scandium triflate [Sc(OTf)₃] has been employed as a catalyst for the one-pot, three-component reaction of benzimidazole-linked amino pyridines, aldehydes, and isonitriles under solvent-free conditions [14]. This approach enables the rapid generation of complex molecular frameworks containing the benzimidazole core structure [14].
Green chemistry approaches to the synthesis of 1-phenyl-1H-benzoimidazole derivatives focus on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents and solvents [10] [18]. These strategies align with the principles of sustainable chemistry and offer advantages in terms of environmental impact, cost-effectiveness, and operational safety [19].
Solvent-free synthesis represents a significant advancement in green chemistry approaches to 1-phenyl-1H-benzoimidazole derivatives [18]. By eliminating the use of organic solvents, these methods reduce waste generation, minimize environmental impact, and often enhance reaction efficiency [18] [19]. Solvent-free conditions typically involve direct mixing of solid reactants or neat liquids, with reactions proceeding through more concentrated intermediates [18].
A notable solvent-free approach involves the condensation of o-phenylenediamine with aromatic aldehydes under catalyst-free or minimal catalyst conditions [18]. This method typically yields 2-substituted benzimidazoles, which can subsequently undergo N-phenylation to produce 1-phenyl-1H-benzoimidazole derivatives [18]. The absence of solvent often leads to increased reaction rates and improved yields due to higher effective concentrations of reactants [19].
Another effective solvent-free strategy utilizes the direct reaction of N-phenyl-o-phenylenediamine with aldehydes or carboxylic acids [9]. This approach directly yields 1-phenyl-2-substituted benzimidazoles without requiring a separate N-phenylation step [9]. The reaction can be further enhanced by the addition of catalytic amounts of Lewis acids or other promoters [20] [9].
Ionic liquids have also been employed as alternative reaction media for solvent-free synthesis of benzimidazole derivatives [21]. These non-volatile, thermally stable compounds can function both as reaction media and catalysts, offering advantages in terms of product separation and catalyst recyclability [21]. For instance, imidazolium-based ionic liquids have been successfully used in the synthesis of N-substituted benzimidazoles through alkylation reactions [21].
Microwave-assisted synthesis has emerged as a powerful green chemistry approach for preparing 1-phenyl-1H-benzoimidazole derivatives [10] [9]. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, resulting in significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [10] [9]. The efficiency of microwave heating is attributed to direct energy transfer to the reactants, leading to more uniform heating and the potential for selective excitation of specific functional groups [9].
A particularly effective microwave-assisted method involves the reaction of N-phenyl-o-phenylenediamine with various aldehydes under solvent-free conditions [9]. Using only 1% mol of erbium triflate [Er(OTf)₃] as a catalyst, this approach provides efficient access to a diverse range of 1-phenyl-2-substituted benzimidazoles with excellent yields (86-99%) and short reaction times (5-10 minutes) [9]. The method demonstrates high functional group tolerance and is applicable to both aromatic and aliphatic aldehydes [9].
Another notable microwave-assisted approach involves the one-pot, three-component reaction of benzimidazole-linked amino pyridines, aldehydes, and isonitriles catalyzed by scandium triflate under solvent-free conditions [14]. This method facilitates the rapid generation of complex molecular frameworks containing the benzimidazole core structure [14]. The combination of microwave irradiation and solvent-free conditions significantly enhances reaction efficiency while minimizing environmental impact [14].
Microwave-assisted techniques have also been successfully applied to the synthesis of benzimidazole-2-thione derivatives through the condensation of o-phenylenediamine with substituted/unsubstituted thiourea under solvent-free conditions [22]. This approach offers advantages in terms of reaction time, yield, and environmental impact compared to conventional heating methods [22].
Table 3: Comparison of Microwave-Assisted Synthesis of 1-Phenyl-2-Aryl Benzimidazoles
Entry | Aldehyde | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | Benzaldehyde | Er(OTf)₃ (1 mol%) | 5 | Microwave | 99 |
2 | 4-Chlorobenzaldehyde | Er(OTf)₃ (1 mol%) | 7 | Microwave | 95 |
3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1 mol%) | 8 | Microwave | 93 |
4 | 4-Nitrobenzaldehyde | Er(OTf)₃ (1 mol%) | 5 | Microwave | 97 |
5 | Cinnamaldehyde | Er(OTf)₃ (1 mol%) | 10 | Microwave | 86 |
6 | Benzaldehyde (large scale, 20 mmol) | Er(OTf)₃ (1 mol%) | 25 | Microwave | 93 |
Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding characteristics of 1-Phenyl-1H-benzoimidazole through the analysis of molecular vibrations. The compound exhibits characteristic vibrational modes that can be systematically assigned based on the functional groups present in the molecule.
The FTIR spectrum of 1-Phenyl-1H-benzoimidazole displays several distinct absorption bands that are characteristic of the benzimidazole core and the attached phenyl ring [1] [2]. The most prominent features include the aromatic carbon-hydrogen stretching vibrations observed in the region of 3050-3100 cm⁻¹, which appear as medium intensity bands in the spectrum [1] [3]. These stretching modes are typical of aromatic systems and provide confirmation of the aromatic character of both the benzimidazole and phenyl ring systems.
The characteristic imidazole carbon-nitrogen double bond stretching vibration appears as a strong absorption band in the range of 1620-1650 cm⁻¹ [1] [2]. This vibration is particularly diagnostic for benzimidazole derivatives and represents one of the most intense features in the infrared spectrum. The frequency of this vibration is influenced by the electronic environment of the imidazole ring and the conjugation with the phenyl substituent.
Phenyl ring carbon-carbon stretching vibrations manifest as strong absorption bands in the 1580-1600 cm⁻¹ region [1] [2]. These modes are complemented by aromatic carbon-hydrogen in-plane bending vibrations appearing at 1450-1490 cm⁻¹ with medium intensity [1] [2]. The combination of these absorptions provides a characteristic fingerprint for the phenyl ring component of the molecule.
The molecular framework also exhibits nitrogen-hydrogen deformation modes at 1400-1450 cm⁻¹ with medium intensity [1] [2]. Carbon-nitrogen stretching vibrations are observed in the range of 1270-1330 cm⁻¹, while aromatic carbon-carbon stretching modes appear at 1150-1250 cm⁻¹ [1] [2]. The benzimidazole ring breathing mode is detected at 1000-1100 cm⁻¹, providing information about the ring system integrity.
The lower frequency region contains carbon-hydrogen out-of-plane bending vibrations as strong absorptions at 750-850 cm⁻¹ [1] [2]. Ring deformation and torsional modes appear in the 400-600 cm⁻¹ region, contributing to the overall vibrational signature of the compound.
Raman spectroscopy provides complementary information to infrared spectroscopy, with certain vibrations showing enhanced intensity due to different selection rules [2] [4]. The imidazole carbon-nitrogen stretching vibration appears as a strong Raman band at 1520-1540 cm⁻¹ [2] [4]. This mode shows particular enhancement in the Raman spectrum due to the polarizability changes associated with the electron-rich imidazole system.
Aromatic carbon-carbon stretching modes are strongly Raman active and appear at 1560-1580 cm⁻¹ [2] [4]. The aromatic carbon-hydrogen in-plane bending vibrations show strong Raman activity at 1440-1460 cm⁻¹ [2] [4]. Carbon-nitrogen stretching vibrations exhibit strong Raman activity at 1190-1220 cm⁻¹, while phenyl ring vibrations are observed at 1300-1400 cm⁻¹ [2] [4].
The ring breathing modes show strong Raman activity at 990-1020 cm⁻¹ [2] [4]. Ring deformation and torsional modes in the 400-600 cm⁻¹ region also display strong Raman activity, providing detailed information about the molecular framework dynamics.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms in 1-Phenyl-1H-benzoimidazole through the analysis of chemical shifts, coupling patterns, and integration ratios.
The ¹H NMR spectrum of 1-Phenyl-1H-benzoimidazole exhibits characteristic resonances that reflect the electronic environment of the protons in the molecule [5] [6] [7]. The most downfield resonance appears as a singlet at 8.8-9.2 ppm, corresponding to the imidazole H-2 proton [5] [6] [7]. This proton experiences significant deshielding due to the electron-withdrawing effect of the adjacent nitrogen atoms and the aromatic character of the imidazole ring.
The phenyl ring protons display a characteristic pattern in the aromatic region. The ortho protons (H-2',6') appear as a doublet at 7.8-8.0 ppm with an integration of 2H [5] [6] [7]. The meta protons (H-3',5') are observed as a triplet at 7.4-7.6 ppm, also integrating for 2H [5] [6] [7]. The para proton (H-4') appears as a triplet at 7.5-7.7 ppm with an integration of 1H [5] [6] [7].
The benzimidazole ring protons exhibit multiplet patterns due to the complex coupling environment. The H-4,7 protons appear as a multiplet at 7.2-7.4 ppm with an integration of 2H [5] [6] [7]. The H-5,6 protons are observed as a multiplet at 7.0-7.2 ppm, also integrating for 2H [5] [6] [7]. The multiplicity and chemical shift patterns provide definitive structural confirmation for the compound.
The ¹³C NMR spectrum provides detailed information about the carbon framework of 1-Phenyl-1H-benzoimidazole [5] [6] [7]. The imidazole C-2 carbon appears as the most downfield signal at 142-145 ppm, reflecting the significant deshielding effect of the adjacent nitrogen atoms and the aromatic character of the imidazole ring [5] [6] [7].
The phenyl ring carbons exhibit characteristic chemical shifts that allow for complete structural assignment. The quaternary carbon (C-1') appears at 135-140 ppm [5] [6] [7]. The ortho carbons (C-2',6') are observed at 128-132 ppm, while the meta carbons (C-3',5') appear at 125-128 ppm [5] [6] [7]. The para carbon (C-4') resonates at 118-125 ppm [5] [6] [7].
The benzimidazole ring carbons display signals in the typical aromatic region. The C-4,7 carbons appear at 110-118 ppm, while the C-5,6 carbons are observed at 108-112 ppm [5] [6] [7]. The chemical shift differences between these carbons reflect the electronic environment created by the nitrogen substitution pattern in the imidazole ring.
Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation effects in 1-Phenyl-1H-benzoimidazole through the analysis of absorption bands and their intensities.
The UV-Vis spectrum of 1-Phenyl-1H-benzoimidazole exhibits absorption characteristics typical of aromatic heterocyclic compounds with extended conjugation [8] [9] [10]. The main absorption maximum appears in the range of 280-300 nm, corresponding to π → π* electronic transitions [8] [9] [10]. This absorption band reflects the delocalization of electrons across the conjugated system formed by the benzimidazole core and the attached phenyl ring.
The molar absorptivity coefficient for the main absorption band is typically in the range of 10,000-20,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions [8] [9] [10]. The high extinction coefficient is characteristic of allowed π → π* transitions in aromatic systems and confirms the extended conjugation present in the molecule.
The absorption spectrum extends across the UV-visible region from approximately 250 to 350 nm [8] [9] [10]. The broad absorption profile reflects the presence of multiple electronic transitions, including both π → π* and n → π* transitions, although the π → π* transitions dominate the spectrum due to their higher intensity.
The electronic absorption characteristics of 1-Phenyl-1H-benzoimidazole are typically measured in polar solvents such as acetonitrile or ethanol [8] [9] [10]. The choice of solvent can influence the position and intensity of absorption bands due to solvation effects and specific solute-solvent interactions.
The electronic transitions observed in the UV-Vis spectrum provide information about the HOMO-LUMO gap and the extent of conjugation in the molecule [8] [9] [10]. The relatively low-energy absorption maximum indicates effective conjugation between the benzimidazole and phenyl ring systems.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-Phenyl-1H-benzoimidazole through various ionization techniques and fragmentation processes.
The molecular ion of 1-Phenyl-1H-benzoimidazole appears at m/z 195 when analyzed by electrospray ionization mass spectrometry in positive ion mode [M+H]⁺ [11] [12] [13]. The exact molecular mass of 194.0844 Da corresponds to the molecular formula C₁₃H₁₀N₂ [11] [12] [13]. The molecular weight of 194.23 g/mol provides definitive confirmation of the compound identity.
The molecular ion peak typically shows good stability under electrospray ionization conditions, allowing for accurate mass determination [11] [12] [13]. The isotope pattern observed in the mass spectrum is consistent with the molecular formula, with the [M+1]⁺ peak showing the expected relative intensity based on the natural abundance of ¹³C isotopes.
The fragmentation pattern of 1-Phenyl-1H-benzoimidazole under electron ionization conditions provides structural information about the molecular framework [14] [15]. The base peak commonly appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) [14] [15]. This fragmentation involves the loss of the benzimidazole moiety from the molecular ion, indicating a relatively weak bond between the phenyl ring and the imidazole nitrogen.
Additional fragment ions are observed at m/z 118, corresponding to the benzimidazole cation after loss of the phenyl ring [14] [15]. The ion at m/z 167 represents the loss of hydrogen cyanide (HCN) from the molecular ion, which is characteristic of benzimidazole derivatives [14] [15]. This fragmentation pathway involves the elimination of HCN from the imidazole ring, resulting in the formation of a substituted benzene derivative.
The fragmentation pattern analysis reveals that the primary fragmentation pathways involve cleavage of the carbon-nitrogen bond connecting the phenyl ring to the imidazole nitrogen, followed by ring fragmentation processes [14] [15]. The relative intensities of fragment ions provide information about the stability of different molecular fragments and the preferred fragmentation pathways.
Mass spectrometry serves as a powerful analytical tool for the identification and quantification of 1-Phenyl-1H-benzoimidazole in various matrices [14] [15]. The characteristic fragmentation pattern and molecular ion mass provide definitive structural confirmation, while the sensitivity of modern mass spectrometers allows for detection at very low concentrations.